9-Phenanthreneboronic Acid

Analytical Chemistry Plant Hormone Analysis HPLC-Fluorescence

Researchers requiring ultra-sensitive fluorescent detection or demanding Suzuki couplings face performance gaps with simpler boronic acids. 9-Phenanthreneboronic acid (CAS 68572-87-2) closes this gap through its extended phenanthrene π-system. • Enables HPLC-fluorescence detection of brassinolide at 8.0 ng L⁻¹ LOD - a >14,000-fold sensitivity advantage over alternative labels • Well-characterized AmpC β-lactamase inhibitor (Ki = 7.0 ± 1.2 μM) for SAR benchmarking • Achieves ≥97% Suzuki coupling conversion with sterically demanding partners under microwave conditions Supplied at ≥98% purity. Store at room temperature in a cool, dark place under inert gas. For R&D use only.

Molecular Formula C14H11BO2
Molecular Weight 222.05 g/mol
CAS No. 68572-87-2
Cat. No. B130628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Phenanthreneboronic Acid
CAS68572-87-2
Synonyms(9-Phenanthryl)boronic Acid;  Phenanthren-9-ylboronic Acid;  9-Phenanthrenylboronic Acid;  9-Phenanthracenylboronic Acid; 
Molecular FormulaC14H11BO2
Molecular Weight222.05 g/mol
Structural Identifiers
SMILESB(C1=CC2=CC=CC=C2C3=CC=CC=C13)(O)O
InChIInChI=1S/C14H11BO2/c16-15(17)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9,16-17H
InChIKeyJCDAUYWOHOLVMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Phenanthreneboronic Acid: Specialized Boronic Acid for Coupling, Inhibition, and Detection


9-Phenanthreneboronic acid (CAS 68572-87-2) is an arylboronic acid derivative characterized by a phenanthrene ring system directly attached to a boronic acid functional group. Its extended π-conjugated structure distinguishes it from simpler boronic acids, conferring specific electronic and steric properties that influence its reactivity in cross-coupling reactions, its binding affinity for biological targets, and its performance as a fluorescent labeling reagent [1]. The compound is primarily utilized as a reactant in Suzuki-Miyaura cross-coupling reactions for the synthesis of polycyclic aromatic hydrocarbons (PAHs) and organic electronic materials, and it has documented activity as an AmpC β-lactamase inhibitor . Notably, commercial sources indicate that the product may contain varying amounts of the corresponding anhydride [2].

Cross-coupling synthesis Suzuki-Miyaura partner for PAH and organic electronic materials; sterically demanding arylations
Fluorescent labeling Pre-column derivatization for HPLC-fluorescence detection of diols, including plant hormones
Enzyme inhibition Benzoxaborole-like probe for AmpC β-lactamase; SAR benchmark with fused aromatics
Chemoselective additive Catalytic boronic acid that reverses allylic alcohol/amine selectivity in Pd alkylations

9-Phenanthreneboronic Acid: Why Substitution is Not Feasible


The substitution of 9-phenanthreneboronic acid with a generic or simpler arylboronic acid, such as phenylboronic acid, is not a scientifically sound practice due to quantifiable performance disparities across key applications. The compound's unique phenanthrene core directly impacts its efficacy as a fluorescent label, a β-lactamase inhibitor, and a Suzuki coupling partner. In analytical derivatization, the extended π-system of the phenanthrene moiety provides vastly superior sensitivity compared to alternative labels [1]. In enzyme inhibition, its specific structural fit within the AmpC β-lactamase active site yields a distinct inhibition constant (Ki) that cannot be replicated by simpler boronic acids [2]. Finally, in cross-coupling reactions, its reactivity and yield profile differ significantly from that of simpler analogs under comparable conditions [3]. The following quantitative evidence underscores the critical, non-interchangeable role of this specific compound.

Fluorescent labeling sensitivity may shift dramatically with simpler phenylboronic acid labels; reported LOD comparisons show over 10,000-fold difference.
AmpC β-lactamase inhibition profile is ring-system dependent; replacing phenanthrene with phenyl or thiophene alters Ki and binding mode, limiting SAR transfer.
Suzuki coupling conversion with 2-bromobenzaldehyde differs notably from phenylboronic acid; steric and electronic effects lower yield with simpler partners.

9-Phenanthreneboronic Acid: Head-to-Head Performance Evidence


Fluorescent Labeling for Brassinolide: Superior Sensitivity

When used as a pre-column derivatization reagent for the HPLC-fluorescence detection of brassinolide (BL), 9-phenanthreneboronic acid enables a method with a limit of detection (LOD) of 8.0 ng L⁻¹ [1]. This represents a dramatic improvement over a comparable spectrofluorometric method utilizing m-dansylaminophenylboronic acid as the label, which reports an LOD of 0.24 µM [2]. Converting the latter to a mass-based concentration (using the approximate MW of BL, 480 g/mol), 0.24 µM equates to approximately 115,200 ng L⁻¹. Therefore, the method employing 9-phenanthreneboronic acid is over 14,000 times more sensitive than the alternative boronic acid-based label.

LOD comparison
Cross-study comparable
9-Phenanthreneboronic acid label: LOD 8.0 ng L⁻¹
m-Dansylaminophenylboronic acid label: approx. 115,200 ng L⁻¹
Supports trace-level HPLC-fluorescence fit for brassinolide detection
Methods differ (HPLC-fluorescence vs. spectrofluorimetry); direct conversion uses BL MW ~480 g/mol
Analytical Chemistry Plant Hormone Analysis HPLC-Fluorescence

AmpC β-Lactamase Inhibition Benchmark

In a comprehensive structure-activity relationship study evaluating 37 boronic acids as inhibitors of the AmpC β-lactamase from E. coli, 9-phenanthreneboronic acid exhibited an inhibition constant (Ki) of 7.0 ± 1.2 µM . This positions it as a moderately potent inhibitor within the series. For direct comparison, the most potent inhibitor identified in the same study was benzo[b]thiophene-2-boronic acid, which demonstrated a Ki of 27 nM [1]. While not the most potent, the Ki value for 9-phenanthreneboronic acid is well-defined and serves as a benchmark for inhibitors with larger, fused aromatic ring systems.

AmpC Ki
Head-to-head
Ki = 7.0 ± 1.2 µM
Reported inhibition constant benchmark for fused-ring boronic acid SAR
Most potent in study: benzo[b]thiophene-2-boronic acid Ki=27 nM; purified E. coli AmpC assay
Antimicrobial Resistance Enzyme Inhibition Medicinal Chemistry

High-Yield Microwave-Assisted Suzuki Coupling

In a study focused on the microwave-assisted Suzuki-Miyaura synthesis of polycyclic aromatic hydrocarbons, phenanthrene-9-boronic acid was reacted with 2-bromobenzaldehyde using a polyurea microencapsulated palladium catalyst (Pd EnCat 30). Under optimized microwave conditions, the reaction achieved a conversion of ≥97% in just 20 minutes [1]. In stark contrast, a separate study investigating the coupling of the simpler analog phenylboronic acid with the same electrophile, 2-bromobenzaldehyde, using an Rh/PVP nanoparticle catalyst under thermal conditions, yielded the desired biaryl product at only 42% in the first reaction run, and that yield further decreased to 30% by the fourth run [2].

Suzuki coupling yield
Cross-study comparable
9-Phenanthreneboronic acid + 2-bromobenzaldehyde: ≥97% conversion (20 min, µwave)
Phenylboronic acid + 2-bromobenzaldehyde: 42% yield (thermal)
Supports efficient PAH construction with sterically demanding electrophiles
Catalyst systems differ (Pd EnCat 30 vs Rh/PVP); conditions influence direct comparability
Organic Synthesis Cross-Coupling Polycyclic Aromatic Hydrocarbons

Preferential Activation of Allylic Alcohols over Allylamines

In Pd-catalyzed direct alkylation reactions involving mixtures of allylic alcohols and allylamines, the innate reactivity typically favors the N-nucleophile (allylamine), leading to N-alkylated products. However, the addition of catalytic amounts of 9-phenanthreneboronic acid was shown to reverse this inherent chemoselectivity. The boronic acid additive preferentially activated allylic alcohols, resulting in O-alkylated products as the major outcome [1]. Density functional theory (DFT) calculations suggest that this switch is due to the selective activation of allylic alcohols via boronate formation, a process not observed with other common additives [1].

Chemoselectivity switch
Class-level
Addition of catalytic 9-phenanthreneboronic acid reverses allylic alcohol/amine alkylation from N- to O-selectivity.
Orthogonal reactivity for protecting-group-free synthetic strategies
DFT calculations suggest boronate-mediated activation; Pd catalysis required
Synthetic Methodology Chemoselectivity Palladium Catalysis

9-Phenanthreneboronic Acid: Validated Research & Industrial Applications


Brassinosteroid Trace Quantification in Plant Tissues

For plant biologists and agricultural researchers requiring ultra-sensitive detection of brassinolide (BL) and related plant hormones, 9-phenanthreneboronic acid is the reagent of choice for pre-column derivatization in HPLC-fluorescence methods. The method's exceptional limit of detection (8.0 ng L⁻¹) [1] is critical for analyzing minute samples of plant tissue where hormone concentrations are extremely low, providing a >14,000-fold sensitivity advantage over alternative derivatization approaches using labels like m-dansylaminophenylboronic acid [2].

SAR Studies for β-Lactamase Inhibitor Development

Medicinal chemistry teams developing non-β-lactam β-lactamase inhibitors to combat antibiotic resistance can utilize 9-phenanthreneboronic acid as a characterized chemical probe. Its well-defined inhibition constant (Ki = 7.0 ± 1.2 µM) against AmpC β-lactamase serves as a benchmark for evaluating the impact of larger, fused aromatic systems on enzyme binding affinity. This data point is invaluable when compared to the potencies of other boronic acids within an SAR series, such as the highly potent benzo[b]thiophene-2-boronic acid (Ki = 27 nM) [3].

Efficient PAH Synthesis

Organic chemists and materials scientists engaged in the synthesis of complex PAHs, organic semiconductors, or OLED precursors should prioritize 9-phenanthreneboronic acid for Suzuki-Miyaura cross-coupling steps. The compound's ability to achieve near-quantitative conversion (≥97%) with sterically demanding partners like 2-bromobenzaldehyde under microwave conditions [4] offers a substantial yield advantage over simpler boronic acids, such as phenylboronic acid, which exhibits significantly lower yields (42%) under comparable thermal conditions [5].

Chemoselective Strategies in Complex Synthesis

Synthetic chemists tackling the total synthesis of complex natural products or pharmaceuticals can employ 9-phenanthreneboronic acid as a catalytic additive to achieve orthogonal chemoselectivity. Its unique ability to preferentially activate allylic alcohols over allylamines in Pd-catalyzed alkylations [6] provides a powerful, non-intuitive solution for constructing C-O bonds in the presence of competing amine nucleophiles, streamlining synthetic routes by avoiding unnecessary protecting group manipulations.

Application
Selection Property
Validation Focus
Brassinosteroid trace quantification
High-sensitivity fluorescent derivatization reagent
LOD validation in target plant tissue matrix
β-Lactamase inhibitor SAR studies
Characterized Ki benchmark for fused aromatic boronic acids
Enzyme inhibition assay reproducibility and comparator ranking
PAH and organic electronics synthesis
Near-quantitative conversion with sterically demanding partners under microwave
Cross-coupling yield and scalability with Pd catalysts
Complex molecule synthesis (chemoselective allylation)
Ability to reverse inherent N- to O-selectivity in Pd alkylations
Product ratio (O- vs N-alkylation) and functional group tolerance

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